An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Hydroxy-3-methylbutanenitrile
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Hydroxy-3-methylbutanenitrile
Abstract
This technical guide provides a comprehensive chemical profile of 2-Hydroxy-3-methylbutanenitrile (Isobutyraldehyde Cyanohydrin), a significant chiral intermediate in organic and prebiotic chemistry. The document details its chemical identity, physical properties, and spectroscopic signatures, with a focus on both experimentally derived and predicted data. It outlines robust synthetic methodologies, including a detailed protocol for its preparation via the cyanohydrin reaction. Furthermore, the guide explores the compound's chemical reactivity, particularly its role as a precursor to α-hydroxy acids and amino acids such as valine. Safety protocols and handling procedures are also provided, grounded in established GHS classifications. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this versatile building block.
Introduction and Scientific Context
2-Hydroxy-3-methylbutanenitrile, also known by its common name isobutyraldehyde cyanohydrin, is an α-hydroxynitrile characterized by a hydroxyl and a nitrile group attached to the same carbon atom. This bifunctional nature makes it a valuable intermediate in a variety of chemical transformations. Its structure, featuring a stereocenter at the carbinol carbon, also renders it a key substrate in asymmetric synthesis.
From a practical standpoint, this compound serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its significance extends into the field of prebiotic chemistry, where it is recognized as a plausible intermediate in the abiogenic formation of essential amino acids like valine and leucine from simpler precursors.[1] Understanding the fundamental properties and reactivity of 2-Hydroxy-3-methylbutanenitrile is therefore crucial for its effective application in both industrial and research settings. This guide aims to consolidate the available technical data and provide field-proven insights into its handling and use.
Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-Hydroxy-3-methylbutanenitrile | [2] |
| Synonyms | Isobutyraldehyde cyanohydrin | [2] |
| CAS Number | 15344-34-0 | [2] |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [1][2] |
| Canonical SMILES | CC(C)C(C#N)O | [2] |
| InChIKey | YRBPUNHOIVAUFA-UHFFFAOYSA-N | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Density | 0.965 g/cm³ | |
| Solubility | Water-soluble | [1] |
| pKa (Strongest Acidic) | Very weak acid, essentially neutral | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available |
Synthesis Methodologies
The primary and most efficient route for the synthesis of 2-Hydroxy-3-methylbutanenitrile is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of isobutyraldehyde.
General Reaction Scheme
The overall transformation is as follows:
Detailed Experimental Protocol: Chemical Synthesis
This protocol is adapted from a pilot-plant scale synthesis, demonstrating a robust and scalable method. The use of cyanide salts and the in-situ generation of hydrocyanic acid necessitate strict safety precautions.
Materials:
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Isobutyraldehyde
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Potassium Cyanide (KCN)
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37% Hydrochloric Acid (HCl)
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Methylene Chloride (Dichloromethane, DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
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Initial Mixture: Charge the flask with isobutyraldehyde and an aqueous solution of potassium cyanide. Begin stirring and cool the mixture to 0-5°C.
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Acid Addition: Slowly add 37% hydrochloric acid to the reaction mixture via the dropping funnel over a period of 2.5 hours, ensuring the temperature is maintained between 0 and 5°C. The acid reacts with KCN to generate HCN in situ, which then reacts with the aldehyde.
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Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.
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Workup and Extraction:
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Transfer the reaction mixture to a separatory funnel.
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Extract the aqueous layer twice with methylene chloride.
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Combine the organic extracts.
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Drying and Isolation:
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Dry the combined organic layer over anhydrous magnesium sulfate.
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Filter the mixture to remove the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-3-methylbutanenitrile.
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This procedure has been reported to yield the product in excellent quality with yields around 90-92%.
Enzymatic Synthesis
For applications requiring high enantioselectivity, enzymatic synthesis using a hydroxynitrile lyase (HNL) is the preferred method. HNLs catalyze the asymmetric addition of cyanide to aldehydes.
Workflow Overview:
The reaction is typically conducted at a pH of 4.0-5.5 to minimize non-enzymatic cyanohydrin formation. The choice of (R)- or (S)-specific HNL dictates the stereochemistry of the final product.
Spectroscopic Analysis (Predicted)
Experimental spectra for 2-Hydroxy-3-methylbutanenitrile are not widely published. The following data is based on predictions from its known structure and comparison with similar molecules.
| Technique | Feature | Predicted Assignment |
| ¹H NMR | Doublet (6H) | Two -CH₃ groups of the isopropyl moiety |
| Multiplet (1H) | -CH of the isopropyl moiety | |
| Doublet (1H) | -CH bearing the -OH and -CN groups | |
| Broad Singlet (1H) | -OH proton | |
| ¹³C NMR | ~17-20 ppm | Two inequivalent -CH₃ carbons |
| ~30-35 ppm | -CH of the isopropyl moiety | |
| ~65-70 ppm | -CH(OH)CN carbon | |
| ~118-122 ppm | -C≡N carbon | |
| FT-IR (cm⁻¹) | 3400-3200 (broad) | O-H stretch |
| 2970-2870 (strong) | C-H sp³ stretch | |
| 2250-2240 (weak-medium) | C≡N stretch | |
| 1100-1000 (strong) | C-O stretch | |
| Mass Spec (EI) | M⁺ not likely observed | M-HCN (m/z 72), M-C₃H₇ (m/z 56) |
Chemical Reactivity
The reactivity of 2-Hydroxy-3-methylbutanenitrile is dominated by its two functional groups: the hydroxyl group and the nitrile group.
Hydrolysis to α-Hydroxy Carboxylic Acid
A key transformation is its hydrolysis to 2-hydroxy-3-methylbutanoic acid. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis Mechanism:
Under acidic conditions, the nitrile nitrogen is first protonated, making the carbon more electrophilic. Water attacks, and after a series of proton transfers and tautomerization, an amide intermediate is formed. This amide is then further hydrolyzed to the carboxylic acid and an ammonium salt.
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon. The reaction proceeds through a carboxylate salt intermediate, which must be acidified in a separate workup step to yield the final carboxylic acid.
Safety, Handling, and Storage
2-Hydroxy-3-methylbutanenitrile is a hazardous substance and must be handled with appropriate precautions.
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GHS Hazard Classification:
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
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Handling:
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Avoid contact with skin, eyes, and clothing.
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Keep away from strong acids and bases, as it can decompose.
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Be aware of the potential to release hydrogen cyanide, a highly toxic gas, especially under acidic or basic conditions.
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Storage:
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Store in a cool, dry, and well-ventilated area.
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Recommended storage temperature is between 2°C and 8°C.
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Keep container tightly closed and away from incompatible materials.
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Conclusion
2-Hydroxy-3-methylbutanenitrile is a cornerstone intermediate with significant utility in synthetic chemistry. Its value is derived from its bifunctional nature and its role as a direct precursor to important α-hydroxy acids and amino acids. While a lack of extensive published physical and spectroscopic data presents a challenge, its synthesis and reactivity are well-understood. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their work, from laboratory-scale experiments to potential industrial applications.
References
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PubChem. (n.d.). 2-Hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
- Yeh, M. K. (1985). Method of preparing cyanohydrins. U.S. Patent No. EP0132320B1.
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PubChemLite. (n.d.). 2-hydroxy-3-methylbutanenitrile (C5H9NO). Retrieved January 9, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methylbutanenitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
